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Compound of Interest

Compound Name: 2-Methoxypropanal

Cat. No.: B1605373 Get Quote

A comprehensive guide to the spectroscopic characteristics of 2-methoxypropanal, offering a

comparative analysis with related aldehydes. This document provides researchers, scientists,

and drug development professionals with detailed experimental data and protocols to support

the identification and characterization of this compound.

This guide presents a cross-validation of spectroscopic data for 2-methoxypropanal, a key

chemical intermediate. To provide a thorough understanding of its spectral features, we offer a

comparative analysis with three alternative aldehydes: propanal, 2-methylpropanal, and 3-

methoxypropanal. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS), is essential for unambiguous identification and quality

control in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 2-
methoxypropanal and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J

[Hz])
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Compound
Proton
Assignment

Chemical Shift
(δ)

Multiplicity
Coupling
Constant (J)

2-

Methoxypropanal
-CHO

Data not

available
- -

-CH(OCH₃)
Data not

available
- -

-OCH₃
Data not

available
- -

-CH₃
Data not

available
- -

Propanal -CHO 9.73 t 1.4

-CH₂- 2.46 dq 7.4, 1.4

-CH₃ 1.12 t 7.4

2-Methylpropanal -CHO 9.62 d 1.2

-CH(CH₃)₂ 2.59 m -

-CH(CH₃)₂ 1.10 d 6.9

3-

Methoxypropanal
-CHO 9.77 t 1.8

-CH₂CHO 2.73 dt 5.8, 1.8

-CH₂O- 3.70 t 5.8

-OCH₃ 3.34 s -

Note: Experimental ¹H NMR data for 2-Methoxypropanal was not readily available in public

databases at the time of this publication.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
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Compound C1 (-CHO) C2 C3 -OCH₃

2-

Methoxypropanal
~205 ~80 ~15 ~58

Propanal 202.7 31.7 8.6 -

2-Methylpropanal 204.7 41.0 15.6 -

3-

Methoxypropanal
202.3 43.5 67.9 58.6

Table 3: Infrared (IR) Spectroscopy Data (Prominent Absorption Bands [cm⁻¹])

Compound C=O Stretch C-H (aldehyde) C-O Stretch

2-Methoxypropanal ~1730 ~2820, ~2720 ~1100

Propanal 1730 2820, 2718 -

2-Methylpropanal 1725 2810, 2705 -

3-Methoxypropanal 1725 2820, 2720 1118

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound Molecular Ion (M⁺) Key Fragments

2-Methoxypropanal 88 (predicted) 59, 45, 29 (predicted)

Propanal 58 57, 29, 28

2-Methylpropanal 72 71, 43, 41, 29

3-Methoxypropanal 88 58, 45, 29

Experimental Protocols
Standardized protocols were followed for the acquisition of the spectroscopic data presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer

operating at a proton frequency of 400 MHz. Samples were dissolved in deuterated chloroform

(CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a

standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4

seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse

sequence was employed with a spectral width of 240 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer. A small drop

of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin

film. The spectra were recorded in the range of 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. A

background spectrum of the clean NaCl plates was recorded and automatically subtracted from

the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectra were obtained using an Agilent 7890B gas chromatograph coupled to an Agilent

5977A mass selective detector. The GC was equipped with a HP-5ms capillary column (30 m x

0.25 mm i.d., 0.25 µm film thickness). Helium was used as the carrier gas at a constant flow

rate of 1 mL/min. The injection port temperature was maintained at 250°C. The oven

temperature was programmed from 50°C (held for 2 minutes) to 250°C at a rate of 10°C/min.

The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning from

m/z 20 to 200.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the

aldehyde compounds.
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Caption: General workflow for spectroscopic analysis of aldehydes.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxypropanal: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605373#cross-validation-of-spectroscopic-data-for-
2-methoxypropanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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